molecular formula C25H26N2O5S2 B2378001 4-methyl-N-(4-(phenylsulfonyl)phenyl)-3-(piperidin-1-ylsulfonyl)benzamide CAS No. 923146-54-7

4-methyl-N-(4-(phenylsulfonyl)phenyl)-3-(piperidin-1-ylsulfonyl)benzamide

Cat. No.: B2378001
CAS No.: 923146-54-7
M. Wt: 498.61
InChI Key: IKWDOYSWRTYSTL-UHFFFAOYSA-N
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Description

4-methyl-N-(4-(phenylsulfonyl)phenyl)-3-(piperidin-1-ylsulfonyl)benzamide is a complex organic compound known for its diverse applications in scientific research. This compound is characterized by its unique molecular structure, which includes a benzamide core substituted with various functional groups, making it a subject of interest in fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-(4-(phenylsulfonyl)phenyl)-3-(piperidin-1-ylsulfonyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzamide Core: The initial step involves the formation of the benzamide core through the reaction of 4-methylbenzoic acid with an appropriate amine under dehydrating conditions.

    Piperidinylsulfonyl Substitution: The final step involves the substitution of the piperidin-1-ylsulfonyl group onto the benzamide core using piperidine and a suitable sulfonylating agent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-(4-(phenylsulfonyl)phenyl)-3-(piperidin-1-ylsulfonyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert sulfonyl groups to thiols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace the sulfonyl or amide groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides under mild to moderate conditions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones, and carboxylic acids.

    Reduction: Thiols and amines.

    Substitution: Various substituted benzamides and sulfonamides.

Scientific Research Applications

4-methyl-N-(4-(phenylsulfonyl)phenyl)-3-(piperidin-1-ylsulfonyl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-methyl-N-(4-(phenylsulfonyl)phenyl)-3-(piperidin-1-ylsulfonyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may interact with cellular receptors and signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-methyl-N-(4-(phenylsulfonyl)phenyl)benzamide: Lacks the piperidin-1-ylsulfonyl group, making it less versatile in certain reactions.

    N-(4-(phenylsulfonyl)phenyl)-3-(piperidin-1-ylsulfonyl)benzamide: Lacks the 4-methyl group, which may affect its reactivity and biological activity.

Uniqueness

4-methyl-N-(4-(phenylsulfonyl)phenyl)-3-(piperidin-1-ylsulfonyl)benzamide is unique due to the presence of both the piperidin-1-ylsulfonyl and 4-methyl groups, which confer distinct chemical properties and biological activities. This combination of functional groups makes it a valuable compound for various research applications.

Properties

IUPAC Name

N-[4-(benzenesulfonyl)phenyl]-4-methyl-3-piperidin-1-ylsulfonylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N2O5S2/c1-19-10-11-20(18-24(19)34(31,32)27-16-6-3-7-17-27)25(28)26-21-12-14-23(15-13-21)33(29,30)22-8-4-2-5-9-22/h2,4-5,8-15,18H,3,6-7,16-17H2,1H3,(H,26,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKWDOYSWRTYSTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)C3=CC=CC=C3)S(=O)(=O)N4CCCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N2O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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